6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline
Description
Contextualization of Quinoline (B57606) and Pyrrole (B145914) Scaffolds as Privileged Heterocyclic Building Blocks
The quinoline and pyrrole ring systems are independently recognized as "privileged scaffolds" in medicinal chemistry. This designation is attributed to their recurring presence in a multitude of biologically active compounds and their ability to interact with a wide range of biological targets.
Quinoline , a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in drug discovery. ontosight.ainih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. mdpi.com The planar nature of the quinoline ring allows it to intercalate with DNA, and its nitrogen atom can participate in hydrogen bonding, making it a versatile pharmacophore. nih.gov The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry to expand chemical space and enhance the pharmacological profiles of its derivatives. ontosight.ai
Similarly, the pyrrole scaffold, a five-membered aromatic heterocycle, is a fundamental component of many natural products and synthetic drugs. Pyrrole derivatives are known to possess a wide array of biological activities, including antibacterial, antiviral, and anticancer effects. The pyrrole ring is a feature in many commercially available drugs and is a key building block in the synthesis of more complex macrocyclic structures, such as porphyrins.
The combination of these two potent heterocyclic systems in a single molecule, as seen in 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline, suggests a high potential for diverse biological activities and warrants further investigation into its pharmacological profile.
Strategic Importance of Brominated Heterocycles as Versatile Synthetic Intermediates
The presence of two bromine atoms on the quinoline core of this compound is of great strategic importance from a synthetic perspective. Brominated heterocycles are highly valued as versatile intermediates in organic synthesis. The carbon-bromine bond can be readily transformed into other functional groups through a variety of reactions, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings.
This reactivity allows for the late-stage functionalization of the molecule, enabling the introduction of a wide range of substituents at the 6- and 8-positions of the quinoline ring. This capability is crucial for the generation of molecular libraries for structure-activity relationship (SAR) studies in drug discovery programs. The bromine atoms serve as "handles" that can be used to fine-tune the electronic and steric properties of the molecule, thereby optimizing its interaction with biological targets. mdpi.com
Overview of Current and Emerging Research Trajectories for this compound
While specific, in-depth research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural features suggest several promising avenues for future investigation. Based on the known activities of its constituent parts, research trajectories for this compound and its derivatives are likely to focus on:
Medicinal Chemistry: Exploration of its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The dibrominated quinoline core, coupled with the pyrrole moiety, provides a unique template for the design of novel therapeutic agents.
Materials Science: Investigation into its potential use in the development of organic light-emitting diodes (OLEDs), sensors, or other functional materials, owing to the photophysical properties often associated with extended aromatic systems.
Synthetic Methodology: Utilization as a versatile building block for the synthesis of more complex, polycyclic heterocyclic systems through reactions exploiting the reactivity of the bromine atoms.
As synthetic methodologies advance and the demand for novel bioactive compounds grows, it is anticipated that the research landscape for this compound and its analogues will expand, leading to a deeper understanding of its chemical properties and potential applications.
Structure
3D Structure
Properties
IUPAC Name |
6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2N2/c14-9-6-8-3-4-12(11-2-1-5-16-11)17-13(8)10(15)7-9/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZJZUGULOXZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6,8 Dibromo 2 1h Pyrrol 2 Yl Quinoline
Classical and Contemporary Approaches to Quinoline (B57606) Core Functionalization
The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and functional materials. Consequently, a rich and diverse collection of synthetic methods for its construction has been developed over more than a century of chemical research. These methods range from classical condensation reactions to modern multi-component strategies.
Friedländer, Pfitzinger, and Skraup-type Methodologies for Quinoline Ring System Assembly
Three classical and enduring methods for quinoline synthesis are the Friedländer, Pfitzinger, and Skraup reactions, each offering a distinct approach to the assembly of the bicyclic quinoline ring system.
The Friedländer synthesis , first reported by Paul Friedländer in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (another ketone or aldehyde). This reaction can be catalyzed by either acids or bases and is valued for its operational simplicity and the ready availability of starting materials. The versatility of the Friedländer synthesis allows for the preparation of a wide variety of substituted quinolines, making it a cornerstone in heterocyclic chemistry.
The Pfitzinger reaction , also known as the Pfitzinger-Borsche reaction, is a variation of the Friedländer synthesis that utilizes isatin (B1672199) or its derivatives as the starting material. In this reaction, isatin is treated with a base and a carbonyl compound to yield substituted quinoline-4-carboxylic acids. The reaction proceeds through the base-catalyzed hydrolysis of isatin to an intermediate keto-acid, which then condenses with the carbonyl compound to form the quinoline ring.
The Skraup synthesis , discovered by Zdenko Hans Skraup in 1880, is a powerful method for producing quinoline itself and its derivatives. The archetypal Skraup reaction involves heating aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. The reaction mechanism is believed to proceed through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation to form the quinoline ring.
Table 1: Comparison of Classical Quinoline Syntheses
| Reaction | Starting Materials | Key Reagents/Conditions | Product |
| Friedländer | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or base catalyst | Substituted quinolines |
| Pfitzinger | Isatin, Carbonyl compound | Base (e.g., KOH) | Quinoline-4-carboxylic acids |
| Skraup | Aniline, Glycerol | Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | Quinoline and its derivatives |
Multi-Component Reactions (MCRs) for Quinoline Derivative Synthesis
In recent years, multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including quinoline derivatives. MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the reactants. This approach offers several advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and decreased waste generation. A variety of MCRs have been developed for the synthesis of quinolines, often allowing for the rapid generation of molecular diversity. These reactions can be catalyzed by various catalysts, including metals and acids, and can proceed through different mechanistic pathways.
Targeted Synthesis of the 2-(1H-Pyrrol-2-yl) Substituent
The introduction of a pyrrole (B145914) moiety at the 2-position of the quinoline ring requires specific synthetic strategies that can be broadly categorized into the synthesis of the pyrrole ring itself and its subsequent attachment to the quinoline core.
Van Leusen Pyrrole Synthesis and Related [3+2] Cycloaddition Strategies
The Van Leusen pyrrole synthesis is a powerful and versatile method for the construction of the pyrrole ring. This reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene, such as an α,β-unsaturated ketone, ester, or nitrile. The reaction is typically carried out in the presence of a base, which deprotonates the TosMIC to form a carbanion that initiates the cycloaddition cascade. The versatility of the Van Leusen reaction allows for the synthesis of a wide range of substituted pyrroles.
Related [3+2] cycloaddition strategies also provide efficient routes to polysubstituted pyrroles. These reactions involve the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). Azomethine ylides, for instance, can serve as 1,3-dipoles and react with various dipolarophiles to form pyrrolidine (B122466) rings, which can then be oxidized to pyrroles.
Table 2: Key [3+2] Cycloaddition Strategies for Pyrrole Synthesis
| Reaction | Key Reagents | Reaction Type | Product |
| Van Leusen Pyrrole Synthesis | Tosylmethyl isocyanide (TosMIC), electron-deficient alkene, base | [3+2] Cycloaddition | Substituted pyrroles |
| Azomethine Ylide Cycloaddition | Azomethine ylide, dipolarophile | [3+2] Cycloaddition | Pyrrolidines (can be oxidized to pyrroles) |
Functionalization and Coupling of Pyrrole Derivatives to the Quinoline Core
Once the pyrrole ring is synthesized, it can be coupled to the quinoline core through various cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Hiyama reactions, are particularly well-suited for this purpose. These reactions typically involve the coupling of an organometallic pyrrole derivative (e.g., a pyrrolylboronic acid or a pyrrolylstannane) with a halogenated quinoline (e.g., 2-chloroquinoline (B121035) or 2-bromoquinoline) in the presence of a palladium catalyst and a base. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity. Alternatively, direct C-H activation/arylation strategies can also be employed to couple a pyrrole C-H bond directly with a quinoline C-H bond, offering a more atom-economical approach.
Regioselective Bromination Strategies at the 6,8-Positions of the Quinoline Nucleus
The final step in the synthesis of 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline is the regioselective introduction of two bromine atoms at the 6- and 8-positions of the quinoline ring. The directing effects of the existing substituents on the quinoline ring play a crucial role in determining the outcome of the bromination reaction.
Electrophilic aromatic substitution reactions on the quinoline ring are generally influenced by the electronic properties of both the benzene (B151609) and pyridine (B92270) rings. The benzene ring is typically more susceptible to electrophilic attack than the pyridine ring. The positions most prone to electrophilic substitution are C5 and C8, followed by C6 and C3. However, the presence of substituents can significantly alter this reactivity pattern.
For the regioselective bromination at the 6- and 8-positions, specific brominating agents and reaction conditions are required. The use of N-bromosuccinimide (NBS) in a suitable solvent, such as carbon tetrachloride or acetic acid, is a common method for the bromination of aromatic compounds. Molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can also be employed. The choice of the brominating agent and reaction conditions can be optimized to achieve the desired regioselectivity. In some cases, a multi-step sequence involving the introduction of directing groups, followed by bromination and subsequent removal of the directing groups, may be necessary to achieve the desired 6,8-dibromo substitution pattern.
Direct Bromination of Quinoline and Tetrahydroquinoline Precursors
The introduction of bromine atoms at the C6 and C8 positions of the quinoline ring is a crucial step. This is typically achieved through electrophilic substitution on a tetrahydroquinoline precursor, which is highly activated towards electrophiles, or on an already substituted quinoline.
The direct bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) using bromine in acetic acid has been shown to yield the 6,8-dibromo derivative while preserving the tetrahydroquinoline ring. researchgate.net This high regioselectivity is attributed to the directing effects of the amine group. In contrast, performing the bromination with bromine or N-bromosuccinimide (NBS) in chloroform (B151607) can lead to a mixture of di- and tri-brominated products, alongside spontaneous oxidation to the quinoline structure. researchgate.net
A more general and efficient approach involves the use of N-bromosuccinimide (NBS) for the one-pot bromination and dehydrogenation of tetrahydroquinolines. nih.govrsc.orgrsc.org This method is advantageous as NBS acts as both the electrophilic brominating agent and an oxidant for the subsequent aromatization step. nih.gov The reaction proceeds under metal-free conditions and demonstrates good tolerance for various functional groups. nih.govrsc.org The mechanism involves an initial electrophilic bromination on the electron-rich benzene ring of the tetrahydroquinoline, followed by a radical dehydrogenation process. nih.govrsc.org
Table 1: Comparison of Direct Bromination Methodologies
| Precursor | Brominating Agent | Solvent | Key Outcome | Reference(s) |
|---|---|---|---|---|
| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Bromine (Br₂) | Acetic Acid | Forms 6,8-dibromo derivative, preserves tetrahydroquinoline ring. | researchgate.net |
| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Bromine (Br₂) / NBS | Chloroform | Mixture of brominated products and oxidation to quinoline. | researchgate.net |
| Substituted Tetrahydroquinolines | N-Bromosuccinimide (NBS) | Dichloromethane (B109758) (DCM) | One-pot bromination and dehydrogenation to polybromoquinolines. | nih.gov |
| 8-Substituted Quinolines | Bromine (Br₂) | Acetonitrile / Dichloromethane | Yields mono- and di-bromo derivatives depending on stoichiometry. | researchgate.net |
Aromatization Techniques for Brominated Tetrahydroquinolines
Once the 6,8-dibromotetrahydroquinoline intermediate is formed, the next critical step is aromatization to yield the stable quinoline ring system. This dehydrogenation process removes hydrogen atoms from the heterocyclic ring.
A widely used and effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). orgsyn.orgdu.ac.in DDQ is a high-potential quinone that acts as a powerful oxidizing agent, facilitating the dehydrogenation of hydroaromatic compounds. orgsyn.orgnih.gov The reaction is typically carried out by refluxing the brominated tetrahydroquinoline with DDQ in a non-polar solvent such as benzene or dioxane. orgsyn.org The mechanism involves a hydride transfer from the tetrahydroquinoline to DDQ, leading to the formation of the aromatic quinoline and the corresponding hydroquinone (B1673460) (DDHQ). du.ac.innih.gov
As mentioned previously, N-bromosuccinimide (NBS) can also serve a dual role, initiating bromination and subsequently inducing aromatization in a one-pot reaction. nih.govrsc.org This cascade transformation is highly efficient and avoids the need to isolate the intermediate brominated tetrahydroquinoline. nih.gov
Table 2: Aromatization Reagents for Brominated Tetrahydroquinolines
| Reagent | Typical Solvent(s) | Reaction Conditions | Mechanism | Reference(s) |
|---|---|---|---|---|
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Benzene, Dioxane | Reflux | Hydride Transfer | orgsyn.orgdu.ac.innih.gov |
| N-Bromosuccinimide (NBS) | Dichloromethane (DCM), Chloroform | Room Temperature to Reflux | Radical Dehydrogenation | nih.govrsc.org |
Optimization of Reaction Conditions and Yields in this compound Synthesis
Studies on the bromination of 8-substituted quinolines have shown that the stoichiometry of the brominating agent is critical. researchgate.net Using precise equivalents of bromine can help control the extent of bromination, preventing the formation of over-brominated species. For instance, the reaction of an 8-substituted quinoline with 2.1 equivalents of bromine can lead to a high yield of the dibromo product, whereas using fewer equivalents may result in a mixture of mono- and di-brominated compounds. researchgate.net
The choice of solvent also plays a significant role. Solvents like acetic acid can promote specific regioselectivity, as seen in the formation of 6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline. researchgate.net In NBS-mediated reactions, chlorinated solvents like dichloromethane are commonly employed. nih.gov Temperature is another key parameter; electrophilic brominations are often initiated at 0°C and then allowed to proceed at room temperature to control the reaction rate. researchgate.net For the one-pot bromination/dehydrogenation with NBS, the reaction can be completed in as little as 10 minutes at room temperature. rsc.org
Table 3: Optimization Parameters for Bromination of Quinolines/Tetrahydroquinolines
| Parameter | Variation | Effect on Reaction | Reference(s) |
|---|---|---|---|
| Stoichiometry | 1.1 vs. 2.1 eq. of Br₂ | Controls mono- vs. di-bromination of 8-substituted quinolines. | researchgate.net |
| Solvent | Acetic Acid vs. Chloroform | Affects regioselectivity and prevents/promotes side reactions like oxidation. | researchgate.net |
| Reagent | NBS vs. Br₂ | NBS can act as both brominating agent and oxidant in a one-pot reaction. | nih.govrsc.org |
| Temperature | 0°C to Room Temp | Controls reaction rate and minimizes by-product formation. | researchgate.net |
| Reaction Time | 10 minutes to 36 hours | Varies significantly with the chosen methodology (e.g., NBS vs. DDQ). | rsc.org |
Green Chemistry Principles and Sustainable Synthesis Approaches for Halogenated Heterocycles
The synthesis of halogenated heterocycles traditionally involves reagents and solvents that pose environmental and safety concerns. researchgate.net Modern synthetic chemistry is increasingly focused on adopting green chemistry principles to mitigate these issues. frontiersin.org This involves the use of less hazardous reagents, environmentally benign solvents, and developing more atom-efficient and energy-efficient processes. nih.gov
In the context of halogenation, green methods are being explored as alternatives to traditional brominating agents like molecular bromine. google.com The use of halogen-containing reagents in combination with oxidants can lower the environmental impact compared to heavy-metal-based methods. mdpi.com For instance, protocols using recyclable solid acid catalysts under solvent-free, microwave-assisted conditions represent a significant advancement. nih.gov
Key principles of green chemistry applicable to the synthesis of compounds like this compound include:
Use of Safer Solvents: Replacing hazardous solvents like chloroform and benzene with greener alternatives such as water, ethanol, or ionic liquids where possible. researchgate.netfrontiersin.org
Catalytic Reagents: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. This is particularly relevant in developing catalytic halogenation cycles. frontiersin.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, such as the NBS-mediated bromination/dehydrogenation, are highly atom-economical. nih.govnih.gov
Energy Efficiency: Utilizing methods like microwave irradiation or mechanochemical synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net
The development of new approaches to heterocycle synthesis is a major focus for sustainable chemistry, aiming for high process performance using non-toxic and biodegradable chemicals. frontiersin.org
Reactivity and Mechanistic Investigations of 6,8 Dibromo 2 1h Pyrrol 2 Yl Quinoline
Electrophilic and Nucleophilic Substitution Reactions on the Bromine Centers
The bromine atoms at the C6 and C8 positions of the quinoline (B57606) ring are amenable to various substitution reactions, most notably those catalyzed by transition metals, as well as lithium-halogen exchange processes. These reactions are instrumental in the derivatization of the quinoline core, enabling the introduction of a wide array of functional groups. Bromoquinolines are often used as precursors for the synthesis of more complex heterocyclic compounds with potential applications in medicinal chemistry. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Negishi, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline, the regioselectivity of these reactions is a key consideration.
In a study on the closely related 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones, it was observed that the bromine atom at the C8 position is more reactive towards Sonogashira coupling than the one at the C6 position. tubitak.gov.tr When these compounds were reacted with terminal alkynes in the presence of a Pd/C-PPh₃-CuI catalyst system, the corresponding 8-alkynylated quinolin-4(1H)-one derivatives were formed exclusively. tubitak.gov.tr However, the use of PdCl₂(PPh₃)₂ as the palladium source led to double substitution, affording the 6,8-dialkynyl derivatives. tubitak.gov.tr This differential reactivity can be exploited for the sequential functionalization of the quinoline core.
The monoalkynylated derivatives from the Sonogashira coupling can be further subjected to Suzuki-Miyaura cross-coupling reactions. For instance, the 2-aryl-6-bromo-8-(alkynyl)quinolin-4-ones have been successfully coupled with boronic acids to yield 2,4,8-trisubstituted pyrrolo[3,2,1-ij]quinolin-6-ones. tubitak.gov.tr
Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound This table is based on analogous reactivity and general principles of cross-coupling reactions.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Expected Product(s) |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-8-bromo- and/or 6,8-diaryl-2-(1H-pyrrol-2-yl)quinoline |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 8-Alkynyl-6-bromo- and/or 6,8-dialkynyl-2-(1H-pyrrol-2-yl)quinoline |
| Negishi | Organozinc reagent | Pd(dppf)Cl₂ | 6-Alkyl/Aryl-8-bromo- and/or 6,8-dialkyl/diaryl-2-(1H-pyrrol-2-yl)quinoline |
| Stille | Organostannane | Pd(PPh₃)₄ | 6-Aryl/Vinyl-8-bromo- and/or 6,8-diaryl/divinyl-2-(1H-pyrrol-2-yl)quinoline |
Lithium-Halogen Exchange Reactions and Subsequent Electrophilic Quenching
Lithium-halogen exchange is a rapid and efficient method for the conversion of aryl halides into the corresponding organolithium species, which can then be reacted with various electrophiles. nih.govharvard.edu This reaction is typically performed at low temperatures using alkyllithium reagents such as n-butyllithium or tert-butyllithium. harvard.edu For dibrominated systems, selective monolithiation can often be achieved by careful control of reaction conditions, including the stoichiometry of the alkyllithium reagent and the temperature.
In the case of this compound, it is anticipated that lithium-halogen exchange would occur preferentially at one of the bromine positions. The resulting lithiated intermediate could then be quenched with an electrophile to introduce a new substituent. The pyrrole (B145914) N-H is acidic and would likely be deprotonated by the organolithium reagent, requiring the use of at least two equivalents of the base for a subsequent lithium-halogen exchange. The regioselectivity of the exchange would be influenced by steric and electronic factors, as well as the potential for coordination of the alkyllithium reagent to the quinoline nitrogen.
Table 2: Plausible Lithium-Halogen Exchange and Electrophilic Quenching This table outlines a hypothetical reaction sequence based on general principles.
| Step | Reagent | Intermediate/Product |
| 1. Deprotonation/Exchange | 2.2 eq. n-BuLi, THF, -78 °C | 6-Bromo-8-lithio-2-(1-lithio-1H-pyrrol-2-yl)quinoline |
| 2. Electrophilic Quench | Electrophile (e.g., DMF, CO₂, R-X) | 6-Bromo-8-(formyl/carboxy/alkyl)-2-(1H-pyrrol-2-yl)quinoline (after workup) |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This pathway is generally favored when the aromatic ring is substituted with strong electron-withdrawing groups. The quinoline ring is inherently electron-deficient, which can facilitate SNAr reactions, particularly at the C2 and C4 positions. However, for the bromine atoms at C6 and C8, SNAr is less common and typically requires harsh reaction conditions or the presence of strongly activating groups, which are absent in the parent this compound. Therefore, direct SNAr at the bromine centers is expected to be challenging under standard conditions.
Reactivity of the Pyrrole Nitrogen and Ring
The pyrrole moiety of this compound offers additional sites for chemical modification, including the nitrogen atom and the carbon atoms of the pyrrole ring.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the pyrrole ring possesses a lone pair of electrons and can act as a nucleophile. Deprotonation of the N-H group with a suitable base, such as sodium hydride or potassium carbonate, generates a pyrrolide anion. This anion is a potent nucleophile and can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. These reactions provide a straightforward method for introducing a variety of substituents onto the pyrrole nitrogen, which can be used to modulate the electronic properties and steric hindrance of the molecule.
Electrophilic Substitution on the Pyrrole Ring (e.g., halogenation, nitration)
The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution. onlineorganicchemistrytutor.comslideshare.netuomustansiriyah.edu.iqpearson.com Substitution typically occurs preferentially at the C5 position (α to the nitrogen and adjacent to the quinoline substituent) due to the greater stabilization of the cationic intermediate through resonance. onlineorganicchemistrytutor.comslideshare.net
Halogenation of the pyrrole ring can be achieved under mild conditions. For example, reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the corresponding 5-halo-2-(1H-pyrrol-2-yl)quinoline derivative.
Nitration of the pyrrole ring can also be accomplished, but care must be taken to avoid the harsh, acidic conditions often used for the nitration of less reactive aromatic rings, as pyrroles are prone to polymerization in strong acid. uomustansiriyah.edu.iq Milder nitrating agents, such as acetyl nitrate (B79036) or nitric acid in acetic anhydride, would be more suitable for the selective nitration of the pyrrole ring, likely at the C5 position. bohrium.com
Table 3: Predicted Electrophilic Substitution Reactions on the Pyrrole Ring This table is based on the general reactivity of the pyrrole ring.
| Reaction Type | Reagent | Expected Major Product |
| Bromination | N-Bromosuccinimide (NBS) | 6,8-Dibromo-2-(5-bromo-1H-pyrrol-2-yl)quinoline |
| Nitration | HNO₃ / Ac₂O | 6,8-Dibromo-2-(5-nitro-1H-pyrrol-2-yl)quinoline |
Reactivity of the Quinoline Nitrogen and Ring
The nitrogen atom of the quinoline ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Quinoline and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. evitachem.com The formation of such metal complexes can significantly alter the electronic properties and reactivity of the quinoline ring.
In the case of this compound, the nitrogen can act as a monodentate ligand. Furthermore, the presence of the adjacent pyrrole ring introduces the possibility of bidentate chelation, where both the quinoline and pyrrole nitrogen atoms coordinate to a single metal center, forming a stable five-membered chelate ring. The specific coordination mode would depend on the metal ion, solvent, and reaction conditions. Bromoquinoline compounds have been of interest to chemists as precursors for various heterocyclic compounds, and their ability to form complexes is a key aspect of their utility. evitachem.comnih.gov
| Metal Ion | Potential Coordination Mode | Potential Application of Complex |
|---|---|---|
| Ru(II), Rh(III) | Monodentate (N-quinoline) or Bidentate (N-quinoline, N-pyrrole) | Catalysis, Photophysical studies |
| Cu(II), Zn(II) | Bidentate (N-quinoline, N-pyrrole) | Bioinorganic modeling, Sensor development |
| Pd(II), Pt(II) | Monodentate (N-quinoline) | Cross-coupling catalysis, Anticancer drug development |
| Ln(III) (Lanthanides) | Bidentate or Bridging Ligand | Luminescent materials |
Tautomerism can play a significant role in the chemistry of 2-substituted quinolines, particularly those with substituents bearing acidic protons, such as the N-H of the pyrrole ring. For this compound, prototropic tautomerism can occur, involving the migration of the proton from the pyrrole nitrogen to the quinoline nitrogen. This would result in an equilibrium between the 1H-pyrrol-2-yl form and a quinolinium-ylide inner salt form.
Semi-empirical calculations and NMR spectroscopy have been used to investigate tautomerism in various pyrroloquinoline series, establishing criteria to assign the dominant tautomeric form in solution. osi.lvresearchgate.net The aromaticity and electronic distribution of each tautomer would be distinct, leading to different reactivity profiles. For instance, the quinolinium-ylide tautomer would exhibit increased nucleophilicity on the pyrrole ring and a decreased basicity of the quinoline nitrogen.
| Feature | Tautomer A (1H-pyrrol-2-yl form) | Tautomer B (Quinolinium-ylide form) |
|---|---|---|
| Structure | Proton on Pyrrole Nitrogen | Proton on Quinoline Nitrogen |
| Quinoline Ring Aromaticity | High | Partially disrupted (quinolone-like) |
| Pyrrole Ring Character | Aromatic, electron-rich | Anionic, highly nucleophilic |
| Quinoline Nitrogen Reactivity | Lewis basic, available for coordination | Protonated, non-basic |
| Favored in | Likely favored in non-polar solvents | May be stabilized in polar, aprotic solvents |
Cascade and Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are powerful tools in organic synthesis for building molecular complexity. rsc.orgnih.gov The quinoline scaffold is a common target for MCRs. rsc.org
While this compound itself can be a product of such strategies, its core structure can also be a reactant in subsequent MCRs or cascade reactions. The quinoline nitrogen can be alkylated to form a quinolinium salt. This salt can then be treated with a base to generate a quinolinium N-ylide in situ. This reactive intermediate is a 1,3-dipole that can undergo [3+2] cycloaddition reactions with various dipolarophiles, such as electron-deficient alkynes or alkenes. researchgate.net This strategy has been successfully employed for the one-pot, three-component synthesis of complex N-bridgehead heterocyclic systems like pyrrolo[1,2-a]quinolines. researchgate.netresearchgate.net The presence of the dibromo-substituents on the quinoline ring would influence the electronics of the N-ylide and the subsequent cycloaddition, potentially affecting reaction rates and regioselectivity.
| Reaction Name | Reactant Types | Product Type | Relevance to Target Compound |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Quinolinium salt, base, dipolarophile (e.g., alkyne) | Pyrrolo[1,2-a]quinoline | Directly utilizes the quinoline nitrogen to form a reactive N-ylide intermediate. researchgate.netresearchgate.net |
| Povarov Reaction | Aniline (B41778), aldehyde, activated alkene | Tetrahydroquinoline | A general MCR for quinoline synthesis; the target compound's core can be formed this way. rsc.org |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound | Substituted quinoline | Classic MCR for accessing the quinoline ring system. |
Computational Elucidation of Reaction Mechanisms for this compound Transformations
Computational chemistry provides powerful insights into the reaction mechanisms, stability, and electronic structure of complex molecules like this compound. Density Functional Theory (DFT) is a particularly valuable tool for these investigations. For instance, DFT calculations at the B3LYP/6-311G** level of theory have been used to study the structure, energetics, and tautomeric equilibria of related quinoline systems. researchgate.net
For this compound, computational studies could be employed to:
Determine Tautomer Stability: Calculate the relative energies of different tautomers to predict the predominant form under various conditions (gas phase, different solvents). researchgate.net
Analyze Reaction Pathways: Map the potential energy surfaces for reactions, such as the 1,3-dipolar cycloaddition of the corresponding N-ylide. This involves locating transition states and intermediates to determine activation energies and reaction kinetics.
Probe Substituent Effects: Elucidate the electronic influence of the two bromine atoms and the pyrrole ring on the reactivity of the quinoline core. This includes analyzing charge distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potentials.
Simulate Spectra: Predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental results to confirm structural assignments of tautomers or reaction products. osi.lv
Investigate Non-covalent Interactions: Molecular docking and analysis of crystal structures can reveal key interactions like π–π stacking, which can influence crystal packing and intermolecular reactivity. nih.govmdpi.com
| Computational Method | Property Investigated | Potential Insights |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanisms, transition states | Calculation of activation barriers, confirmation of stepwise vs. concerted pathways. |
| Time-Dependent DFT (TD-DFT) | Electronic transitions, excited states | Prediction of UV-Vis absorption spectra and photophysical properties. |
| Natural Bond Orbital (NBO) Analysis | Charge distribution, orbital interactions | Quantification of substituent electronic effects and hyperconjugation. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding analysis, non-covalent interactions | Characterization of intramolecular hydrogen bonds and halogen bonds. |
| Molecular Docking | Intermolecular interactions | Modeling coordination with metal centers or binding to biological macromolecules. mdpi.com |
Derivatization and Structural Modification Strategies for 6,8 Dibromo 2 1h Pyrrol 2 Yl Quinoline
Synthesis of Monobrominated and Non-brominated Analogues
The controlled synthesis of monobrominated and non-brominated analogues of 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline is crucial for establishing structure-activity relationships. These derivatives are typically accessed through selective debromination reactions or by modifying the synthetic route to the quinoline (B57606) core.
Selective Debromination:
The selective removal of one or both bromine atoms from the 6,8-dibromoquinoline (B11842131) scaffold can be achieved through various reductive debromination methods. While direct literature on the selective debromination of this compound is not abundant, strategies employed for similar polyhalogenated aromatic compounds can be applied.
One common approach involves catalytic hydrogenation. The choice of catalyst, solvent, and reaction conditions can influence the selectivity of the debromination process. For instance, using a less active catalyst or controlling the stoichiometry of the hydrogen source might allow for the preferential removal of one bromine atom over the other.
Another method is the use of reducing agents such as zinc dust in acetic acid or sodium borohydride (B1222165) in the presence of a palladium catalyst. The reactivity of the C6-Br and C8-Br bonds may differ slightly due to their electronic environment, potentially allowing for selective monodebromination under carefully controlled conditions. Complete debromination to yield 2-(1H-pyrrol-2-yl)quinoline can be achieved by using a stronger reducing system or prolonged reaction times.
Synthetic Approaches to Analogues:
Alternatively, monobrominated and non-brominated analogues can be synthesized by employing appropriately substituted anilines in established quinoline synthesis protocols, such as the Friedländer annulation. For example, the reaction of a 2-amino-3-bromobenzaldehyde (B168341) or 2-amino-5-bromobenzaldehyde (B112427) with a suitable pyrrole-containing precursor would yield the corresponding 8-bromo- or 6-bromo-2-(1H-pyrrol-2-yl)quinoline, respectively. Similarly, starting with 2-aminobenzaldehyde (B1207257) would lead to the non-brominated 2-(1H-pyrrol-2-yl)quinoline.
| Starting Material (Aniline Derivative) | Product |
| 2-Amino-3,5-dibromobenzaldehyde | This compound |
| 2-Amino-3-bromobenzaldehyde | 8-Bromo-2-(1H-pyrrol-2-yl)quinoline |
| 2-Amino-5-bromobenzaldehyde | 6-Bromo-2-(1H-pyrrol-2-yl)quinoline |
| 2-Aminobenzaldehyde | 2-(1H-pyrrol-2-yl)quinoline |
Functionalization at the Pyrrole (B145914) Moiety: Expanding Chemical Diversity
The pyrrole ring in 2-(1H-pyrrol-2-yl)quinoline is susceptible to both N-functionalization and electrophilic substitution on its carbon atoms, providing avenues for introducing a wide array of functional groups.
N-Functionalization:
The nitrogen atom of the pyrrole ring can be readily functionalized through alkylation, acylation, or sulfonylation reactions.
N-Alkylation: Deprotonation of the pyrrole NH with a suitable base, such as sodium hydride or potassium carbonate, followed by treatment with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other electrophilic alkylating agents, yields the corresponding N-alkylated derivatives. This modification can enhance solubility and influence the electronic properties of the molecule.
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) leads to the formation of N-acylated products. This functionalization can serve to protect the pyrrole nitrogen or to introduce carbonyl-containing moieties for further elaboration.
C-Functionalization:
The pyrrole ring is an electron-rich heterocycle and readily undergoes electrophilic substitution, typically at the positions adjacent to the nitrogen (C5') or at the C3' and C4' positions.
Vilsmeier-Haack Reaction: A common method for introducing a formyl group onto the pyrrole ring is the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF). This reaction typically occurs at the most electron-rich position of the pyrrole ring, providing a versatile aldehyde handle for further synthetic transformations such as Wittig reactions, reductive aminations, or oxidations to the corresponding carboxylic acid.
Acylation: Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst can introduce acyl groups onto the pyrrole ring. The regioselectivity of this reaction can be influenced by the reaction conditions and the steric and electronic nature of the quinoline substituent.
Introduction of Diverse Functional Groups onto the Quinoline Core
The two bromine atoms at the C6 and C8 positions of the quinoline core are prime sites for the introduction of new functional groups through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
The C-Br bonds at the 6- and 8-positions are amenable to a range of palladium-catalyzed reactions, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Research on structurally similar 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones has demonstrated the feasibility of selective and double cross-coupling reactions at these positions. researchgate.net
Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling the dibromoquinoline with an organoboron reagent (e.g., arylboronic acids or esters) in the presence of a palladium catalyst and a base. By controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve either mono- or diarylation at the C6 and C8 positions.
Stille Coupling: Similar to the Suzuki coupling, the Stille reaction forms C-C bonds by reacting the dibromoquinoline with an organotin compound. This method is also versatile and tolerates a wide range of functional groups.
Sonogashira Coupling: This reaction is used to introduce alkyne functionalities by coupling with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. Studies on related dibromoquinolines have shown that selective monoalkynylation at the C8 position can be achieved, followed by further functionalization at the C6 position. researchgate.net
Heck Reaction: The Heck reaction enables the introduction of alkenyl groups by coupling with an alkene in the presence of a palladium catalyst and a base.
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling with primary or secondary amines, providing access to a variety of amino-substituted quinolines.
| Cross-Coupling Reaction | Reagent | Bond Formed | Introduced Functional Group |
| Suzuki-Miyaura | Arylboronic acid | C-C | Aryl |
| Stille | Organostannane | C-C | Alkyl, Alkenyl, Aryl |
| Sonogashira | Terminal alkyne | C-C | Alkynyl |
| Heck | Alkene | C-C | Alkenyl |
| Buchwald-Hartwig | Amine | C-N | Amino |
Oligomerization and Polymerization Approaches Utilizing this compound as a Monomer
The bifunctional nature of this compound, with two reactive bromine atoms, makes it an excellent candidate as a monomer for the synthesis of conjugated oligomers and polymers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
Polycondensation Reactions:
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille polymerizations, are powerful methods for constructing conjugated polymer backbones.
Suzuki Polymerization: The polycondensation of this compound with an aromatic diboronic acid or ester under Suzuki-Miyaura conditions would lead to the formation of alternating copolymers. The properties of the resulting polymer can be tuned by the choice of the comonomer.
Stille Polymerization: Similarly, Stille polymerization with an aromatic distannane comonomer can be employed to synthesize conjugated polymers incorporating the quinoline-pyrrole unit.
The pyrrole moiety can also participate in polymerization. For instance, oxidative polymerization of the pyrrole ring can lead to the formation of polypyrrole-type chains with pendant quinoline units. The combination of these polymerization strategies offers a route to complex and potentially multifunctional polymeric materials.
Stereoselective Synthesis of Chiral Derivatives of this compound
The development of stereoselective methods for the synthesis of chiral derivatives of 2-(1H-pyrrol-2-yl)quinolines is an area of growing interest, particularly for applications in asymmetric catalysis and medicinal chemistry. While specific methods for the asymmetric synthesis of this compound are not extensively documented, general strategies for the synthesis of chiral quinolines and related heterocycles can be adapted.
Asymmetric Catalysis:
One promising approach is the use of chiral catalysts in the synthesis of the quinoline ring. For example, asymmetric versions of the Friedländer annulation or related cyclization reactions could be developed using chiral Brønsted or Lewis acid catalysts to induce enantioselectivity.
Derivatization with Chiral Auxiliaries:
Another strategy involves the use of chiral derivatizing agents. For instance, a chiral auxiliary could be attached to the pyrrole nitrogen or introduced as a substituent on either the pyrrole or quinoline ring. Subsequent diastereoselective reactions could then be performed, followed by the removal of the chiral auxiliary to yield the enantiomerically enriched product. The synthesis of quinoline-based new chiral derivatizing reagents has been reported, which could potentially be used in the resolution of racemic mixtures of 2-(1H-pyrrol-2-yl)quinoline derivatives. researchgate.netasianpubs.org
Asymmetric Hydrogenation:
For derivatives where a double bond is present in a suitable position, asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium) can be a powerful method for introducing stereocenters. For example, if a precursor to the quinoline ring contains a prochiral C=C bond, its asymmetric reduction could establish a chiral center that is then carried through to the final product.
Spectroscopic and Advanced Analytical Methodologies for Characterization of 6,8 Dibromo 2 1h Pyrrol 2 Yl Quinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline. Through ¹H, ¹³C, and various 2D NMR experiments, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.
¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For the parent compound, 6,8-dibromoquinoline (B11842131), characteristic signals appear in the aromatic region. For instance, in CDCl₃, the protons of the quinoline (B57606) ring are observed at specific chemical shifts: H2 at δ 9.04 (dd), H7 at δ 8.16 (d), H4 at δ 8.09 (dd), H5 at δ 7.96 (d), and H3 at δ 7.49 (dd) nih.gov. Upon substitution with a 2-(1H-pyrrol-2-yl) group, additional signals corresponding to the pyrrole (B145914) ring protons would appear, typically between δ 6.0 and 7.5 ppm. A broad singlet for the N-H proton of the pyrrole moiety is also expected, its chemical shift being sensitive to solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. For 6,8-dibromoquinoline, the carbon signals are observed at δ 151.5, 144.1, 135.9, 135.7, 130.1, 129.7, 125.9, 122.7, and 119.9 nih.gov. The introduction of the pyrrole substituent at the C2 position would introduce additional signals for the four carbons of the pyrrole ring and cause shifts in the quinoline carbon resonances, particularly for C2, C3, and the quaternary carbon C8a.
2D NMR: To definitively assign all proton and carbon signals, especially in complex derivatives, 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): Establishes correlations between scalar-coupled protons, helping to identify adjacent protons within the quinoline and pyrrole ring systems.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the connectivity between the quinoline and pyrrole rings and for assigning quaternary carbons that have no attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help determine the preferred conformation of the molecule, such as the relative orientation of the two heterocyclic rings.
Table 1: Representative ¹H and ¹³C NMR Data for a Related 6,8-Dibromoquinoline Scaffold
| Technique | Atom | Chemical Shift (δ, ppm) | Reference |
| ¹H NMR | H2 | 9.04 | nih.gov |
| H3 | 7.49 | nih.gov | |
| H4 | 8.09 | nih.gov | |
| H5 | 7.96 | nih.gov | |
| H7 | 8.16 | nih.gov | |
| ¹³C NMR | C2 | 151.5 | nih.gov |
| C3 | 122.7 | nih.gov | |
| C4 | 135.9 | nih.gov | |
| C4a | 129.7 | nih.gov | |
| C5 | 130.1 | nih.gov | |
| C6 | 119.9 | nih.gov | |
| C7 | 135.7 | nih.gov | |
| C8 | 125.9 | nih.gov | |
| C8a | 144.1 | nih.gov |
Mass Spectrometry (MS, HRMS, GC-MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is fundamental for determining the molecular weight and elemental composition of this compound and for gaining structural insights through fragmentation analysis.
MS and HRMS: The molecular weight of this compound is 352.02 g/mol nih.gov. In mass spectrometry, this would be observed as a molecular ion peak [M]⁺. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show three distinct peaks for the molecular ion: [M]⁺ (containing two ⁷⁹Br atoms), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (containing two ⁸¹Br atoms) in a relative intensity ratio of approximately 1:2:1. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For a related derivative, 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, the theoretical mass for the protonated molecule [M+H]⁺ was calculated as 387.8967, which closely matched the experimental value mdpi.com.
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry mdpi.com. This technique is suitable for analyzing volatile and thermally stable derivatives of the title compound. The sample is first vaporized and separated based on its boiling point and polarity on a GC column, and then the eluted compounds are ionized and detected by the mass spectrometer plantarchives.org. The resulting mass spectra can be compared with spectral libraries for identification.
Fragmentation Analysis: Under ionization conditions, the molecular ion can break down into smaller, stable fragment ions. The analysis of these fragmentation patterns provides valuable structural information. For this compound, expected fragmentation pathways could include the loss of bromine atoms, cleavage of the bond between the quinoline and pyrrole rings, and fragmentation of the pyrrole ring itself.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Technique | Significance |
| Molecular Formula | C₁₃H₈Br₂N₂ | HRMS | Confirms elemental composition |
| Molecular Weight | 352.02 g/mol | MS, HRMS | Determines molecular mass |
| Molecular Ion Peaks (m/z) | ~351, ~353, ~355 | MS, HRMS | Characteristic 1:2:1 isotopic pattern for two bromine atoms |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the functional groups present.
IR Spectroscopy: In the IR spectrum of this compound, several characteristic absorption bands are expected. The N-H stretching vibration of the pyrrole ring would likely appear as a medium to sharp band around 3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ nih.gov. The region from 1620 to 1450 cm⁻¹ will contain multiple bands corresponding to the C=C and C=N stretching vibrations of the quinoline and pyrrole rings nih.govmdpi.com. The C-Br stretching vibrations typically occur in the fingerprint region, below 700 cm⁻¹, with a band for the C-Br bond in a related compound observed at 676 cm⁻¹ mdpi.com.
Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for symmetric vibrations and non-polar bonds that may be weak or inactive in the IR spectrum. The symmetric stretching of the aromatic rings would be expected to produce strong Raman signals.
Table 3: Predicted IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Pyrrole N-H | Stretch | ~3400 |
| Aromatic C-H | Stretch | >3000 |
| Quinoline/Pyrrole C=N, C=C | Stretch | 1450 - 1620 |
| C-Br | Stretch | <700 |
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure Probing
UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within the molecule, providing insights into its conjugated π-system.
UV-Visible Absorption: The extensive conjugation in this compound, spanning both the quinoline and pyrrole rings, is expected to result in strong absorption in the UV-visible region. Quinolines typically exhibit multiple absorption bands corresponding to π→π* transitions researchgate.net. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity and the nature of substituents on the ring system researchgate.net. The presence of the electron-rich pyrrole ring and the electron-withdrawing bromine atoms will influence the energy of the electronic transitions compared to unsubstituted quinoline.
Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent researchgate.net. Upon excitation at a wavelength corresponding to an absorption band, this compound may exhibit fluorescence, emitting light at a longer wavelength (Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the emission properties. These properties can be affected by environmental factors, making such compounds potential candidates for use as chemical sensors or probes nih.gov.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
For the related compound 6,8-dibromoquinoline, X-ray analysis showed the quinoline skeleton to be nearly planar nih.gov. The crystal structure was stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules and short Br⋯Br contacts nih.gov. Similarly, a derivative, 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, was found to crystallize in a monoclinic system, with its structure confirmed by X-ray diffraction mdpi.com. For this compound, a crystal structure determination would confirm the planarity of the individual rings, determine the torsion angle between the quinoline and pyrrole moieties, and reveal how the molecules pack in the crystal lattice through interactions such as hydrogen bonding (via the pyrrole N-H), π–π stacking, and halogen bonding (via the bromine atoms).
Table 4: Representative Crystallographic Data from a Related Dibromo-Quinoline Derivative
| Parameter | Value for 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one | Reference |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P2₁/n | mdpi.com |
| Key Interactions | C–H···O contacts, C–H···π contacts | mdpi.com |
Advanced Hyphenated Techniques in Reaction Monitoring and Purity Assessment
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for real-time reaction monitoring and the assessment of product purity.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a key technique for analyzing the synthesis of this compound. It allows for the separation of the target compound from starting materials, intermediates, and byproducts in the reaction mixture. The mass spectrometer provides molecular weight information for each separated component, enabling the tracking of product formation and the identification of impurities mdpi.com.
GC-MS: As mentioned earlier, GC-MS is effective for purity assessment, provided the compound and any impurities are sufficiently volatile and thermally stable mdpi.comnih.gov.
LC-NMR (Liquid Chromatography-NMR): This advanced technique involves coupling an HPLC system with an NMR spectrometer. It allows for the separation of components in a mixture followed by the acquisition of detailed NMR spectra for each component "on-the-fly." This is exceptionally useful for the structural elucidation of unknown impurities or byproducts without the need for prior isolation.
These combined techniques ensure the synthesis of this compound is well-controlled and that the final product meets high purity standards, which is essential for any subsequent application.
Theoretical and Computational Studies on 6,8 Dibromo 2 1h Pyrrol 2 Yl Quinoline
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic behavior of 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline. These calculations provide a detailed picture of the electron distribution and the nature of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the chemical reactivity and electronic properties of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that indicates the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. For quinoline (B57606) derivatives, these calculations help in understanding their potential as antibacterial agents by estimating the HOMO-LUMO energy gaps. researchgate.netuobaghdad.edu.iq
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netscirp.org It is widely employed for the geometry optimization of this compound, which involves finding the most stable three-dimensional arrangement of its atoms. scirp.org Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties, including infrared (IR), Raman, and UV-Vis spectra. scirp.org These theoretical predictions can be compared with experimental data to validate the computational model and provide a deeper understanding of the molecule's vibrational modes and electronic transitions. researchgate.netscirp.org For similar quinoline-based compounds, DFT has been used to study their structural properties and generate spectral data. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. researchgate.netnih.gov By simulating the trajectory of the molecule, researchers can identify stable conformations and understand the dynamics of its intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govmdpi.com This information is particularly relevant for understanding how the molecule might behave in a biological system and for designing new materials with specific properties. nih.govresearchgate.net
Aromaticity and π-Electron Delocalization Studies
The concept of aromaticity is central to the chemical behavior of this compound, which contains both quinoline and pyrrole (B145914) rings, both of which are aromatic systems. quora.comyoutube.com Aromatic compounds are characterized by a high degree of stability due to the delocalization of π-electrons in a cyclic structure. rsc.org Studies on the aromaticity of this compound would involve analyzing the π-electron delocalization across both the quinoline and pyrrole rings. unizin.org The presence of the dibromo substituents can influence the electron density and potentially the aromatic character of the quinoline ring system. Understanding the aromaticity and π-electron delocalization is crucial for predicting the molecule's reactivity and its ability to participate in π-stacking interactions. nih.govmdpi.com
Prediction of Reactivity and Selectivity through Computational Methods
Computational methods are instrumental in predicting the reactivity and selectivity of chemical reactions involving this compound. By analyzing the electronic structure and various reactivity descriptors derived from quantum chemical calculations, it is possible to identify the most likely sites for electrophilic and nucleophilic attack. tees.ac.uk For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can indicate the regions of the molecule that are most likely to donate or accept electrons. researchgate.net This predictive capability is valuable in designing synthetic routes and understanding the reaction mechanisms of this compound.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule. nih.gov The MEP map of this compound would reveal regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively. nih.govresearchgate.net Red-colored regions typically represent areas of high electron density (negative potential), which are prone to electrophilic attack, while blue-colored regions indicate electron-deficient areas (positive potential) that are susceptible to nucleophilic attack. nih.gov This information is crucial for predicting the molecule's reactivity and its non-covalent interaction patterns with other molecules. researchgate.net
Applications of 6,8 Dibromo 2 1h Pyrrol 2 Yl Quinoline As a Synthetic Precursor and Advanced Material Component
Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems
The presence of reactive bromine atoms at the 6 and 8 positions of the quinoline (B57606) ring makes 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline a valuable intermediate in the synthesis of more complex heterocyclic systems. Bromoquinolines are recognized as important precursors for creating diverse heterocyclic compounds, which are significant scaffolds in medicinal chemistry. nih.gov The bromine atoms can be readily substituted through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups and the construction of fused ring systems.
The synthesis of novel fused tetracyclic systems containing a quinoline nucleus is an area of significant interest due to their broad-spectrum biological properties, including antiplasmodial, antifungal, and antitumor activities. researchgate.net For instance, a related compound, 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, has been synthesized as a useful intermediate in organic synthesis. researchgate.netmdpi.com This highlights the potential of dibromo-substituted quinolines to serve as building blocks for complex polycyclic aromatic compounds. Various synthetic strategies, such as one-pot domino reactions, microwave-assisted synthesis, and catalyst-mediated cyclizations, have been developed for the synthesis of fused tetracyclic quinolines. researchgate.net
The pyrrole-quinoline core itself is a significant heterocyclic structure. Methodologies for the synthesis of pyrrolo[3,2-c]quinolinone hybrid heterocycles have been developed, showcasing the chemical tractability of this fused system. researchgate.net The synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives has also been achieved through transition metal-catalyzed domino processes. researchgate.net These examples underscore the synthetic versatility of the pyrrolo-quinoline scaffold, which can be further enhanced by the presence of bromine substituents in this compound, opening avenues for the creation of novel and structurally diverse heterocyclic compounds.
A variety of synthetic methods are employed to construct quinoline-based heterocyclic systems, as detailed in the table below.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Wittig Reaction & Domino Reduction | Isatin (B1672199), (2-nitrobenzyl)triphenylphosphonium bromide, Et3N; then Fe/AcOH, HCl | 6H-indolo[2,3-b]quinoline | researchgate.net |
| One-pot I2-catalyzed reaction | Indole-3-carboxyaldehyde, aryl amines, I2, diphenyl ether, reflux | 6H-indolo[2,3-b]quinolines | researchgate.net |
| Catalyst-free reaction | 2-amino-5-bromobenzoic acid, 2-chloro-3-formylquinoline, DCC, MeCN, reflux | 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one | researchgate.net |
| Tandem Multi-component Reaction | Solid state melt reaction involving [3+2]-cycloaddition | Fused polycyclic pyrrolo[3,2-c]quinolinone/pyrrolizino[2,3-c]quinolinone hybrids | researchgate.net |
Integration into Fluorescent Probes and Optoelectronic Materials
Quinoline and its derivatives are well-known for their fluorescent properties and have been extensively used in the development of fluorescent chemosensors. nanobioletters.com The pyrroloquinoline core, in particular, offers a platform for creating novel fluorescent probes. For example, a new pyrroloquinoline-derivative-based fluorescent probe, PQP-1, has been developed for the selective detection of lysine (B10760008) in living cells. researchgate.net This demonstrates the potential of the pyrrolo-quinoline scaffold in bio-imaging applications.
The photophysical properties of pyrrolizine-3-one derivatives, which contain a pyrrole (B145914) ring, have been studied, showing maximum fluorescence emission in the range of 465–614 nm. tandfonline.com The introduction of a pyrrolyl substituent was found to have a significant impact on the Stokes shifts. tandfonline.com Furthermore, pyrrole-based fluorescent ligands have been prepared for human COX-2, indicating their utility in developing probes for biological targets. nih.gov The presence of heavy bromine atoms in this compound could potentially influence the photophysical properties, such as promoting intersystem crossing, which could be exploited in the design of phosphorescent materials or photosensitizers.
The field of optoelectronics also benefits from the unique properties of conjugated organic compounds. Derivatives of diphenylamine (B1679370) and benzothiadiazole, for instance, are utilized in optoelectronic applications due to their tunable light-emitting properties. researchgate.net The donor-acceptor architecture of this compound, with the electron-rich pyrrole and the quinoline system, suggests its potential for similar applications.
| Compound/Derivative Class | Application | Key Findings | Reference |
| Pyrroloquinoline derivative (PQP-1) | Fluorescent probe for lysine | High selectivity, low limit of detection, and successful cell imaging. | researchgate.net |
| Pyrrolizine-3-one derivatives | Small-molecule organic dyes | Maximum fluorescence emission between 465-614 nm and large Stokes shifts. | tandfonline.com |
| Pyrrole-based ligands | Fluorescent probes for COX-2 | Formation of fluorescent pyrroles accelerated in the presence of the COX-2 enzyme. | nih.gov |
| Quinoline-based fluorophores | Zinc sensors | Form highly fluorescent complexes with various metal ions, useful for bio-imaging. | nanobioletters.com |
Development of Novel Ligands for Transition Metal Catalysis
The nitrogen atoms in both the quinoline and pyrrole rings of this compound make it an excellent candidate for use as a ligand in transition metal catalysis. The development of novel ligands is crucial for advancing the capabilities of transition metal complexes in catalyzing a wide range of chemical reactions. chiba-u.jp Pyrrole-based ligands have been synthesized for use with first-row transition metals like copper(II) and nickel(II). researchgate.net
The synthesis of pyrroles can itself be catalyzed by transition metals, such as zinc and rhodium complexes, which facilitate the conversion of dienyl azides into substituted pyrroles. organic-chemistry.org This highlights the intimate relationship between pyrrole chemistry and transition metal catalysis. Furthermore, 2-(1H-pyrrol-1-yl)pyridine and its derivatives are explored as ligands in metal complexes with applications in catalysis. ontosight.ai The bidentate nature of the 2-(1H-pyrrol-2-yl)quinoline moiety in this compound suggests its potential to form stable complexes with various transition metals, which could then be employed as catalysts in a range of organic transformations.
Potential in Materials Science: Organic Semiconductors and Dyes
The conjugated π-system of this compound makes it a promising candidate for applications in materials science, particularly in the field of organic electronics. Pyrrole-containing semiconducting materials have garnered attention for the development of organic semiconductors with unique optical and electronic properties. acs.orgresearchgate.netnih.gov These materials are being explored for use in organic photovoltaics and organic field-effect transistors. acs.orgresearchgate.netnih.gov
Pyrrolo[1,2-i] nih.govresearchgate.net phenanthroline derivatives have been studied as n-type organic semiconductors, exhibiting thermal activation energies in the range of 0.68–0.78 eV. mdpi.com Metal-quinoline complexes, such as those based on 8-hydroxyquinoline, are also utilized in organic optoelectronic devices due to their favorable electrical conductivity and charge carrier mobility. mdpi.com The inherent donor-acceptor character of this compound, with the electron-donating pyrrole and the electron-accepting quinoline, is a desirable feature for organic semiconductors. researchgate.net
In addition to electronic applications, quinoline derivatives are also used as dyes. nih.gov The extended conjugation and potential for charge transfer within the this compound molecule suggest its utility as a chromophore.
| Material Class | Application | Relevant Properties | Reference |
| Pyrrole-containing materials | Organic semiconductors | Unique optical and electronic properties for photovoltaics and transistors. | acs.orgresearchgate.netnih.gov |
| Pyrrolo[1,2-i] nih.govresearchgate.net phenanthrolines | n-type organic semiconductors | Polycrystalline thin films with thermal activation energies of 0.68–0.78 eV. | mdpi.com |
| Metal-quinoline complexes | Organic optoelectronics | Good electrical conductivity and charge carrier mobility. | mdpi.com |
Contribution to the Construction of Supramolecular Architectures
The planar structure and the presence of nitrogen atoms capable of hydrogen bonding make this compound a potential building block for the construction of supramolecular architectures. The crystal structure of the related compound 6,8-dibromoquinoline (B11842131) is stabilized by π–π stacking interactions. nih.gov Such non-covalent interactions are fundamental to the design and assembly of complex supramolecular structures.
The pyrrole N-H group can act as a hydrogen bond donor, while the quinoline nitrogen can act as a hydrogen bond acceptor, facilitating the formation of well-ordered assemblies. The bromine atoms can also participate in halogen bonding, another important non-covalent interaction in supramolecular chemistry. The ability to form predictable and stable intermolecular interactions is key to the bottom-up fabrication of functional materials with tailored properties. While specific studies on the supramolecular chemistry of this compound are not prevalent, the structural features of the molecule strongly suggest its potential in this field.
Future Directions and Emerging Research Avenues for 6,8 Dibromo 2 1h Pyrrol 2 Yl Quinoline
Exploration of Unconventional Reaction Pathways and Catalytic Systems
The traditional synthesis of quinolines, such as the Friedländer annulation, while effective, often requires harsh conditions. organic-chemistry.orgnih.gov Future research will likely pivot towards more sophisticated and sustainable synthetic strategies. This includes the investigation of transition-metal-catalyzed cross-coupling reactions to construct the quinoline (B57606) or pyrrole (B145914) rings, as well as C-H activation methodologies to form the bi-heterocyclic linkage. mdpi.com The development of novel catalytic systems, such as ionic liquids or solid acid nanocatalysts, could offer milder reaction conditions, improved yields, and easier purification. nih.gov Additionally, exploring photocatalytic or electrocatalytic methods could provide green alternatives to conventional thermal reactions. The use of 2-azidobenzaldehyde-based [4+2] annulation represents another modern approach for synthesizing the quinoline core, which could be adapted for this specific target molecule. nih.gov
Integration into Flow Chemistry and Continuous Synthesis Methodologies
The transition from batch to continuous flow manufacturing is a significant trend in modern chemical synthesis, offering enhanced safety, scalability, and process control. youtube.comnih.gov The synthesis of 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline is a prime candidate for adaptation to a flow chemistry paradigm. A continuous process could involve the in-line formation of precursors followed by a heated or catalyzed cyclization in a flow reactor to yield the quinoline core. rsc.orgresearchgate.netvapourtec.com Such a setup would allow for precise control over reaction parameters like temperature, pressure, and residence time, potentially leading to higher yields and purity. youtube.com Furthermore, integrating purification steps, such as liquid-liquid extraction or crystallization, into the flow system could create a fully automated and highly efficient production line. nih.gov
Development of Asymmetric Synthesis Routes for Chiral Analogues
The introduction of chirality into molecules often has a profound impact on their biological activity. While this compound itself is achiral, the development of asymmetric routes to synthesize chiral derivatives could be a significant area of research. This could involve the use of chiral catalysts to control the stereochemistry of reactions that introduce substituents, or the development of methods to resolve racemic mixtures of chiral analogues. The synthesis of enantiopure 2-aryl substituted dihydroquinazolinones highlights the potential for developing asymmetric methodologies for related heterocyclic systems. nih.gov Research in this area would be crucial for exploring the potential of chiral analogues in applications such as asymmetric catalysis or as probes for biological systems.
Advanced Spectroscopic Techniques for in situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is essential for process optimization. The application of advanced spectroscopic techniques for in situ monitoring of the synthesis of this compound could provide valuable real-time data. researchgate.net Techniques such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and process NMR (nuclear magnetic resonance) could be employed to track the consumption of reactants and the formation of intermediates and products. This information would be invaluable for identifying reaction bottlenecks, optimizing reaction conditions, and ensuring consistent product quality, particularly in a continuous flow manufacturing setting.
Computational Design of Next-Generation Derivatives with Tunable Properties
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. researchgate.net In the context of this compound, computational methods can be used to predict the electronic, optical, and biological properties of novel derivatives. By systematically modifying the substitution pattern on the quinoline and pyrrole rings, it may be possible to tune the molecule's characteristics for specific applications. For instance, quantum chemical calculations could guide the synthesis of derivatives with tailored absorption and emission spectra for use in organic electronics, or molecular docking studies could identify analogues with high affinity for specific biological targets. nih.gov
High-Throughput Experimentation in Reaction Discovery and Optimization
High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates. This methodology could be instrumental in accelerating the discovery of new synthetic routes to this compound and for optimizing existing ones. By employing robotic platforms and miniaturized reaction vessels, a vast array of parameters can be systematically investigated in a short period. This approach would be particularly beneficial for identifying novel catalytic systems or for fine-tuning the conditions of complex multi-component reactions, ultimately leading to more efficient and robust synthetic protocols.
Q & A
Q. What are the optimal synthetic routes for 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves bromination of a quinoline precursor followed by coupling with a pyrrole moiety. For example:
- Bromination: Halogenation of 2-(1H-pyrrol-2-yl)quinoline using bromine (Br₂) or N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) under reflux yields 6,8-dibromo derivatives. Yields depend on stoichiometry and catalyst choice (e.g., FeCl₃ enhances regioselectivity) .
- Cross-Coupling: Suzuki-Miyaura coupling with 8-bromoquinoline derivatives and pyrrole boronic acids using Pd catalysts (e.g., LPd(XPhos)OMs) in THF/H₂O mixtures achieves C–H functionalization. Yields range from 65–72% under microwave acceleration .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | Br₂, DMF, FeCl₃, 80°C, 12 h | 65% | |
| Suzuki Coupling | Pd catalyst, K₃PO₄, THF/H₂O, microwave, 2 h | 72% |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign signals using deuterated solvents (e.g., CDCl₃) to resolve quinoline aromatic protons (δ 7.5–8.5 ppm) and pyrrole protons (δ 6.0–6.5 ppm). Coupling patterns distinguish substituent positions .
- ESI-MS: High-resolution mass spectrometry confirms molecular ions (e.g., [M + H]⁺) and isotopic splitting from bromine (¹:¹ ratio for Br⁷⁹/Br⁸¹) .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving Br···π interactions and dihedral angles between quinoline and pyrrole rings .
Advanced Research Questions
Q. How do computational studies inform the thermal stability and pyrolysis pathways of this compound?
Methodological Answer: Density functional theory (DFT) predicts bond dissociation energies (BDEs) and intermediates. Key findings:
- The C–Br bond BDE (~280 kJ/mol) suggests debromination precedes pyrrole ring decomposition.
- Pyrolysis at >400°C generates HBr, C₂H₂, and cyanobenzene derivatives, consistent with quinoline backbone fragmentation .
- Contradiction Note: Experimental pyrolysis of quinoline derivatives shows no tautomerism to isoquinoline forms, implying thermal pathways are unidirectional .
Q. What strategies address regioselectivity challenges in functionalizing the quinoline core?
Methodological Answer:
- Directing Groups: Use N-oxide or methyl groups to steer C8 bromination. Pd-catalyzed C–H arylation at C8 is achieved with electron-deficient aryl boronic acids .
- Steric Effects: Bulkier substituents at C2 (e.g., tert-butoxycarbonyl-pyrrole) suppress competing C5/C7 reactivity .
- Controlled Bromination: Sequential bromination at C6/C8 is favored under kinetic control (low temperature, excess Br₂), while thermodynamic conditions (prolonged heating) risk over-bromination .
Q. How do solvent and ligand choice impact catalytic efficiency in cross-coupling reactions?
Methodological Answer:
- Solvent Effects: Biphasic THF/H₂O mixtures enhance Pd catalyst stability and substrate solubility. Polar aprotic solvents (e.g., DMF) improve yields for electron-poor aryl partners .
- Ligand Design: Bulky, electron-rich ligands (e.g., XPhos) suppress β-hydride elimination, favoring coupling over reduction. For example, LPd(XPhos)OMs achieves >90% conversion in model reactions .
Table 2: Ligand Impact on Coupling Efficiency
| Ligand | Solvent System | Conversion | Reference |
|---|---|---|---|
| XPhos | THF/H₂O | 90% | |
| PPh₃ | DMF | 65% |
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
